molecular formula C19H18N4 B8807340 N,N',3-Triphenylcarbazamidine CAS No. 63467-95-8

N,N',3-Triphenylcarbazamidine

Cat. No.: B8807340
CAS No.: 63467-95-8
M. Wt: 302.4 g/mol
InChI Key: IIKIDHJZPRTCEK-UHFFFAOYSA-N
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Description

N,N',3-Triphenylcarbazamidine is a carbazamide derivative characterized by three phenyl groups substituted at the 1, 3, and 5 positions of the carbazamidine backbone. Such compounds often exhibit applications in agrochemicals or pharmaceuticals due to their stability and functional group diversity .

Properties

CAS No.

63467-95-8

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

1-anilino-2,3-diphenylguanidine

InChI

InChI=1S/C19H18N4/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H,(H2,20,21,23)

InChI Key

IIKIDHJZPRTCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NNC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with structural or functional similarities, though direct comparisons to N,N',3-Triphenylcarbazamidine are absent. Below is an analysis of analogous compounds:

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (Compound 3)

  • Structure : Features a triazole core with phenylacetyl and carbamate substituents.
  • Reactivity : Synthesized via nucleophilic substitution with ethyl chloroformate, followed by hydrazine hydrate treatment. This reactivity contrasts with carbazamidines, which typically undergo condensation or cyclization reactions rather than nucleophilic substitutions .
  • Functional Groups : Contains NH2 and NH-triazole groups, which may influence hydrogen-bonding capabilities compared to the NH groups in carbazamidines.

Pesticide Benzamides (e.g., Flutolanil, Cyprofuram)

  • Structure : Substituted benzamides with trifluoromethyl or chlorophenyl groups.
  • Function : Used as fungicides (flutolanil) or herbicides (methoprotryne). Unlike carbazamidines, these compounds rely on amide bonds for bioactivity rather than carbazamidine’s NH-NH linkage .
  • Stability : Benzamides generally exhibit higher hydrolytic stability due to their rigid aromatic systems, whereas carbazamidines may be more reactive due to NH groups.

Soybean Nodulation-Related Nitrogen Compounds

  • Role: Compounds like inabenfide (a pyridinecarboxamide) regulate plant growth and nitrogen fixation.

Key Research Findings and Data

Property This compound Ethyl Triazolyl Carbamate Flutolanil
Core Structure Carbazamidine Triazole Benzamide
Functional Groups NH, NH', 3xPh NH-triazole, carbamate CF3, OMe
Reactivity Condensation Nucleophilic substitution Hydrolytic stability
Applications Not specified (potential agrochemical) Intermediate synthesis Fungicide

Critical Analysis of Evidence Limitations

  • : Focuses on triazole derivatives but lacks direct data on carbazamidines. The nucleophilic substitution pathway described is mechanistically distinct from carbazamidine chemistry .
  • : Discusses nitrogen fixation in plants, which is unrelated to carbazamidine’s synthetic or functional profile .

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